1,10-Decanediamine, N1,N1-dimethyl- is a chemical compound with the molecular formula C12H28N2 and a molecular weight of approximately 200.36 g/mol. This compound is a derivative of decanediamine, featuring two methyl groups attached to the nitrogen atoms at positions N1 and N1. It appears as a colorless to pale yellow liquid or solid at room temperature and has a melting point of around 61.5 °C and a boiling point of approximately 140 °C at reduced pressure (1.6 kPa) .
The structure of 1,10-decanediamine, N1,N1-dimethyl- can be represented as follows:
textH2N |H2N - C - C - C - C - C - C - C - C - C - C - NH(CH3)2 | NH(CH3)2
This compound is primarily used as an intermediate in the synthesis of nylon 1010 and other polyamides, making it significant in the polymer industry .
These reactions highlight its utility in organic synthesis and polymer chemistry .
Several methods exist for synthesizing 1,10-decanediamine, N1,N1-dimethyl-:
These methods provide flexibility in producing this compound for various industrial applications.
The primary applications of 1,10-decanediamine, N1,N1-dimethyl- include:
These applications underscore its importance in materials science and industrial chemistry.
Interaction studies involving 1,10-decanediamine, N1,N1-dimethyl- focus on its reactivity with other chemical species. For instance:
These interactions are critical for understanding its behavior in both synthetic processes and biological systems.
Similar compounds include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,10-Decanediamine, N1,N1-dimethyl- | C12H28N2 | Methyl groups increase steric hindrance |
| 1,6-Hexanediamine | C6H16N2 | Shorter chain length; less sterically hindered |
| 1,8-Octanediamine | C8H18N2 | Intermediate chain length; similar applications |
| Spermidine | C7H20N4 | Naturally occurring; distinct biological roles |
This comparison highlights the unique characteristics of 1,10-decanediamine, N1,N1-dimethyl-, particularly its enhanced reactivity due to steric factors introduced by methyl substitution.